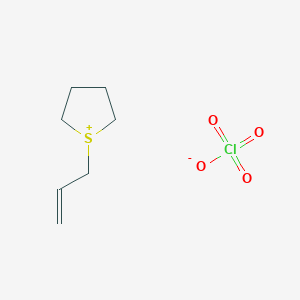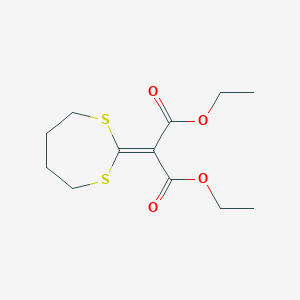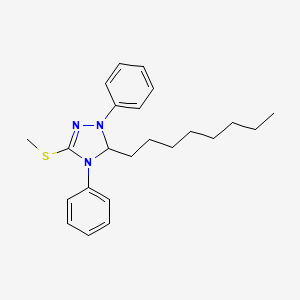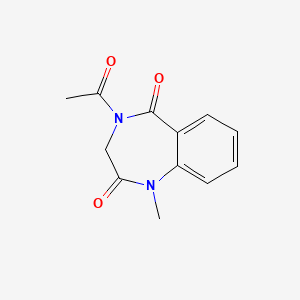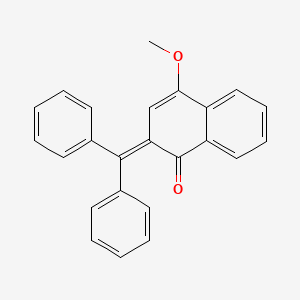
1(2H)-Naphthalenone, 2-(diphenylmethylene)-4-methoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1(2H)-Naphthalenone, 2-(diphenylmethylene)-4-methoxy- is an organic compound with a complex structure that includes a naphthalenone core substituted with diphenylmethylene and methoxy groups
Preparation Methods
The synthesis of 1(2H)-Naphthalenone, 2-(diphenylmethylene)-4-methoxy- can be achieved through several synthetic routes. One common method involves the Friedel-Crafts alkylation of naphthalenone with diphenylmethane in the presence of a Lewis acid catalyst such as aluminum chloride . Another approach includes the condensation of naphthalenone with benzaldehyde derivatives under basic conditions . Industrial production methods often involve optimizing these reactions to achieve higher yields and purity.
Chemical Reactions Analysis
1(2H)-Naphthalenone, 2-(diphenylmethylene)-4-methoxy- undergoes various chemical reactions, including:
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1(2H)-Naphthalenone, 2-(diphenylmethylene)-4-methoxy- has several scientific research applications:
Mechanism of Action
The mechanism of action of 1(2H)-Naphthalenone, 2-(diphenylmethylene)-4-methoxy- involves its interaction with specific molecular targets and pathways. For example, its analgesic and anti-inflammatory effects are believed to be mediated through the inhibition of certain enzymes and receptors involved in pain and inflammation pathways . The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
1(2H)-Naphthalenone, 2-(diphenylmethylene)-4-methoxy- can be compared with other similar compounds such as:
Diphenylmethane: A simpler compound with a similar diphenylmethylene structure but lacking the naphthalenone core.
Naphthopyrans: Compounds with a similar naphthalene core but different substituents.
Phenolic Compounds: Compounds containing a phenol moiety, which may exhibit similar reactivity in certain chemical reactions.
The uniqueness of 1(2H)-Naphthalenone, 2-(diphenylmethylene)-4-methoxy- lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
CAS No. |
62315-45-1 |
|---|---|
Molecular Formula |
C24H18O2 |
Molecular Weight |
338.4 g/mol |
IUPAC Name |
2-benzhydrylidene-4-methoxynaphthalen-1-one |
InChI |
InChI=1S/C24H18O2/c1-26-22-16-21(24(25)20-15-9-8-14-19(20)22)23(17-10-4-2-5-11-17)18-12-6-3-7-13-18/h2-16H,1H3 |
InChI Key |
NRFJVGOBJHXTNS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)C4=CC=CC=C41 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


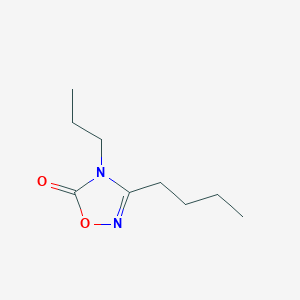
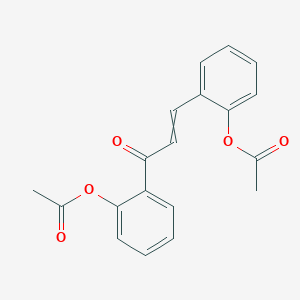
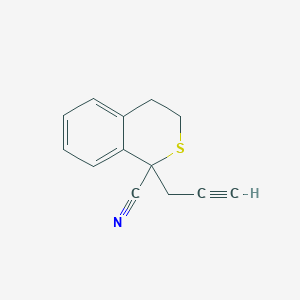
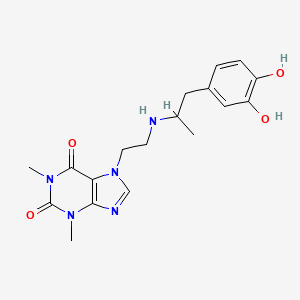
![3-[Bis(carboxymethyl)amino]-N,N-bis(carboxymethyl)-L-alanine](/img/structure/B14535649.png)
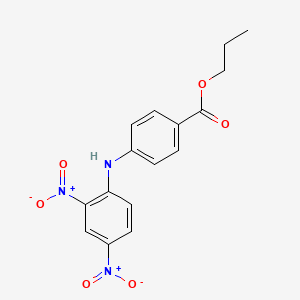
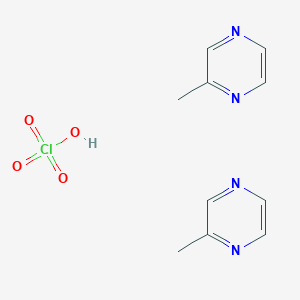
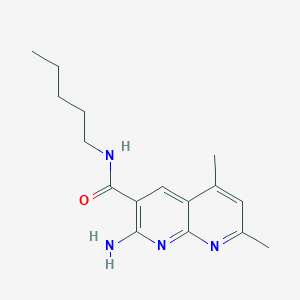
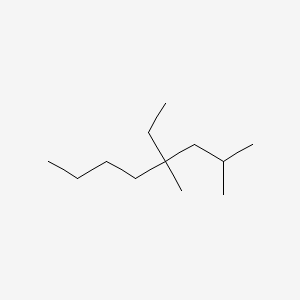
![1-[(E)-[(2,6-dichlorophenyl)hydrazinylidene]methyl]-3-methylurea](/img/structure/B14535684.png)
